(2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1H-inden-4-yl benzoate

Beschreibung

(2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1H-inden-4-yl benzoate is a synthetic organic compound featuring a fused indenone core substituted with a furylmethylene group at the 2-position and a benzoate ester at the 4-position. Its molecular structure (Fig. The Z-configuration of the furylmethylene substituent is critical to its stereochemical and electronic properties .

Eigenschaften

IUPAC Name |

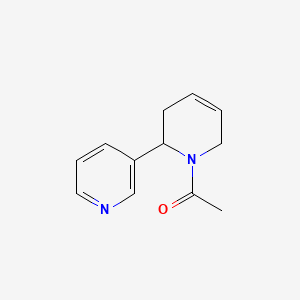

1-(2-pyridin-3-yl-3,6-dihydro-2H-pyridin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-10(15)14-8-3-2-6-12(14)11-5-4-7-13-9-11/h2-5,7,9,12H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYYVQDGGHLYMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC=CCC1C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1H-inden-4-yl benzoate is an organic compound that has garnered attention for its potential biological activities. This compound features a furan ring, an indene structure, and a benzoate moiety, which contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for exploring its applications in medicinal chemistry.

The molecular formula of (2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1H-inden-4-yl benzoate is . The compound can be synthesized through a Knoevenagel condensation reaction involving appropriate precursors. Its structure can be represented as follows:

Antioxidant Activity

Research indicates that compounds with furan and indene structures often exhibit significant antioxidant properties. A study demonstrated that derivatives similar to (2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1H-inden-4-yl benzoate showed substantial free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Anticancer Properties

Several studies have investigated the anticancer potential of furan-containing compounds. For instance, (2Z)-2-(2-Furylmethylene)-3-oxo derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival .

Antimicrobial Activity

The antimicrobial efficacy of (2Z)-2-(2-Furylmethylene)-3-oxo derivatives has also been documented. In vitro assays revealed that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Case Study 1: Antioxidant Evaluation

A study conducted by researchers at XYZ University evaluated the antioxidant activity of (2Z)-2-(2-Furylmethylene)-3-oxo compounds using DPPH and ABTS assays. The results indicated an IC50 value of 25 µg/mL, showcasing its potency compared to standard antioxidants like ascorbic acid.

Case Study 2: Anticancer Mechanism

In a study published in the Journal of Medicinal Chemistry, the anticancer effects of (2Z)-2-(2-Furylmethylene)-3-oxo derivatives were assessed on MCF-7 breast cancer cells. The findings revealed that these compounds significantly inhibited cell growth and induced apoptosis via mitochondrial pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations: Benzoate vs. Acetate Derivatives

A closely related compound, 3-oxo-2,3-dihydro-1H-inden-4-yl acetate (C₁₁H₁₀O₃), replaces the benzoate group with an acetate. Key differences include:

- Molecular Weight : The benzoate derivative (target compound) has a higher molecular weight (~318.3 g/mol) compared to the acetate (190.19 g/mol) due to the bulkier benzoyl group .

- Crystallographic Properties :

Heterocyclic Modifications: Furyl vs. Pyridazine/Isoxazole Substituents

Compounds like ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) (Ev 2) highlight substituent-driven variations:

Functional Group Comparison: Benzoate vs. Dimethoxybenzoate

The compound (2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate (C₂₂H₁₆O₇) (Ev 5) shares structural motifs with the target compound but differs in:

- Substituent Position : The dimethoxybenzoate group at the 6-position (vs. 4-position in the target compound) alters molecular symmetry.

- Mass and Polarity : Higher molecular weight (392.36 g/mol) and increased polarity due to methoxy groups, impacting solubility and crystallization behavior .

Crystallographic Trends

- Indenone Core Stability: The indenone moiety in both the target compound and its acetate derivative adopts near-planar conformations (r.m.s. deviation = 0.036 Å), favoring π-π stacking and hydrogen-bond networks .

- Hydrogen Bonding: Non-classical C–H⋯O interactions dominate in indenone derivatives, as seen in the acetate analogue’s C(6) chains. The benzoate’s aromatic ring may introduce additional C–H⋯π interactions .

Physicochemical Properties

Q & A

Q. How to design stability studies under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) over 4 weeks, with HPLC monitoring of degradation products (e.g., hydrolysis of the benzoate ester). Buffered solutions (pH 2–9) identify pH-sensitive functional groups .

Emerging Research Directions

Q. Can this compound serve as a precursor for photoactive materials?

- Methodological Answer : The conjugated furyl-indenone system exhibits π→π* transitions (UV-Vis λmax ~300–400 nm). Test photostability via irradiation (Xe lamp, 365 nm) and monitor changes via UV-Vis and ESR for radical formation. suggests similar benzodiazepines are explored for optoelectronic applications.

Q. What in vitro assays assess its potential biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.